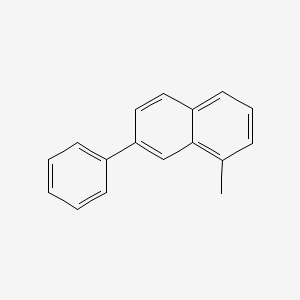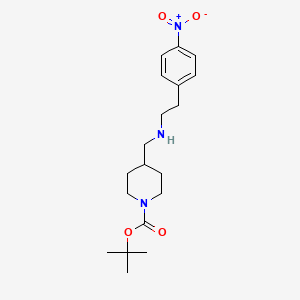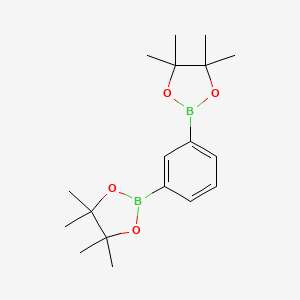
4-Butoxy-4/'-nitroazobenzen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-4’-nitroazobenzen is an organic compound with the molecular formula C16H17N3O3 and a molar mass of 299.32 g/mol . It is characterized by the presence of a butoxy group and a nitro group attached to an azobenzene core. This compound is known for its vibrant color and is often used in dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-4’-nitroazobenzen typically involves the diazotization of 4-nitroaniline followed by coupling with 4-butoxyaniline. The reaction conditions generally include acidic media and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of 4-Butoxy-4’-nitroazobenzen is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of reagents and solvents, with careful monitoring of reaction parameters to optimize the production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butoxy-4’-nitroazobenzen undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: 4-Butoxy-4’-aminoazobenzene.
Substitution: Various alkoxy-substituted azobenzenes.
Oxidation: Oxidized derivatives of azobenzene.
Wissenschaftliche Forschungsanwendungen
4-Butoxy-4’-nitroazobenzen has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo photoisomerization.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Wirkmechanismus
The mechanism of action of 4-Butoxy-4’-nitroazobenzen involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, including molecular switches and photoresponsive materials. The molecular targets and pathways involved in this process are primarily related to the interaction of light with the azobenzene core, leading to changes in its geometric configuration .
Vergleich Mit ähnlichen Verbindungen
- 4-Butoxy-4’-aminoazobenzene
- 4-Methoxy-4’-nitroazobenzene
- 4-Ethoxy-4’-nitroazobenzene
Comparison: 4-Butoxy-4’-nitroazobenzen is unique due to the presence of both butoxy and nitro groups, which impart distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and photoisomerization behavior, making it suitable for specific applications in dye and pigment industries .
Eigenschaften
CAS-Nummer |
118524-93-9 |
|---|---|
Molekularformel |
C16H17N3O3 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
(4-butoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C16H17N3O3/c1-2-3-12-22-16-10-6-14(7-11-16)18-17-13-4-8-15(9-5-13)19(20)21/h4-11H,2-3,12H2,1H3 |
InChI-Schlüssel |
LZFXYBCFWJYLGF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
4-Butoxy-4/'-nitroazobenzen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)


